molecular formula C5H10ClF2N B3101472 2-(Difluoromethyl)pyrrolidine hydrochloride CAS No. 1393541-22-4

2-(Difluoromethyl)pyrrolidine hydrochloride

Cat. No. B3101472
CAS RN: 1393541-22-4
M. Wt: 157.59
InChI Key: RDIHQUJWAQSJNK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a solid substance and has a molecular weight of 157.59 .


Molecular Structure Analysis

The InChI code for 2-(Difluoromethyl)pyrrolidine hydrochloride is 1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(Difluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 157.59 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hydrolytic Reactivity Research

“2-(Difluoromethyl)pyrrolidine hydrochloride” has been used in studies probing the hydrolytic reactivity of 2-difluoromethyl pyrroles . These pyrroles were found to be stable while N-protected with an electron-withdrawing group . The C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions . The presence of certain electron-withdrawing substituents about the pyrrolic ring can accelerate this process .

Porphyrinogens Studies

The compound has been used in the study of porphyrinogens . Porphyrinogens have been intensely studied, particularly regarding the chemical and biological relevance of the corresponding porphyrins . The presence of a meso sp3 carbon confers to the structure a significant conformational freedom .

Fluorine as an Isostere of Hydrogen

The strength of the C–F bond, alongside its ability to sterically mimic the C–H unit, has driven growing interest in the use of fluorine as an isostere of hydrogen . This is a common strategy in agrochemical and pharmaceutical industries .

Development of More Efficient and Diverse Methods

The development of more efficient and diverse methods through which to incorporate this functional moiety, either directly or via the fluorination of existing functionality, renders this group even more suitable for incorporation into a wide variety of frameworks .

Synthesis of Pyrroles

As part of an ongoing effort to develop functionalised dipyrrolic structures, researchers began to investigate the synthesis of pyrroles featuring a –CF2– moiety at the α-position .

Installation of a Difluoromethyl Group

Baran and co-workers developed a fluorinating reagent for the installation of a difluoromethyl group on nitrogen-containing heteroaromatic compounds via a radical mechanism .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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